molecular formula C18H11ClF2N2OS B2870538 N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide CAS No. 1798662-81-3

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide

Cat. No.: B2870538
CAS No.: 1798662-81-3
M. Wt: 376.81
InChI Key: VSHHUHMUUAYTMT-UHFFFAOYSA-N
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Description

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide is a synthetic organic compound characterized by the presence of a naphthamide core and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide typically involves the reaction of 3-chloro-2,4-difluoroaniline with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required quality standards.

Chemical Reactions Analysis

Types of Reactions

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding naphthoquinones or phenolic derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro or fluoro atoms.

Scientific Research Applications

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-2,4-difluoroaniline
  • 3-chloro-2,4-difluorophenyl)methanol
  • N-(3-chloro-2,4-difluorophenyl)-3-(2-furyl)acrylamide

Uniqueness

N-((3-chloro-2,4-difluorophenyl)carbamothioyl)-2-naphthamide is unique due to its combination of a naphthamide core with a substituted phenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(3-chloro-2,4-difluorophenyl)carbamothioyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF2N2OS/c19-15-13(20)7-8-14(16(15)21)22-18(25)23-17(24)12-6-5-10-3-1-2-4-11(10)9-12/h1-9H,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHUHMUUAYTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=C(C(=C(C=C3)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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